COX-2 Selectivity Index: 4-Imidazolylmethyl Scaffold vs. 4-Carboxyl Quinoline Derivatives and the Reference Drug Celecoxib
The 4-imidazolylmethyl substituent confers higher COX-2 isoform selectivity than the corresponding 4-carboxyl group on the same quinoline scaffold. All five 4-imidazolylmethylquinoline derivatives (compounds 9a–9e) exhibited COX-2 selectivity indexes (COX-1 IC50 / COX-2 IC50) ranging from 179.9 to 547.6, and the authors explicitly state that these compounds were 'less potent but more selective COX-2 inhibitors than their corresponding 4-carboxyl derivatives' [1]. The least substituted derivative in the series, compound 9e (4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonylphenyl)-quinoline, i.e., the direct 2-aryl analog of the target core), achieved a COX-2 IC50 of 0.072 µM, a COX-1 IC50 of 12.95 µM, and a selectivity index of 179.9—by comparison, the reference drug celecoxib showed COX-2 IC50 = 0.060 µM, COX-1 IC50 = 24.3 µM, and SI = 405 under the same ovine COX-1/COX-2 assay conditions [1]. The most selective derivative (9d, SI = 547.6) surpassed celecoxib in selectivity (SI = 405) while matching its potency (0.063 vs. 0.060 µM) [1].
| Evidence Dimension | COX-2 inhibitory potency and COX-2 vs. COX-1 selectivity index (SI) |
|---|---|
| Target Compound Data | Compound 9e (closest derivative of the target core scaffold): COX-2 IC50 = 0.072 µM; COX-1 IC50 = 12.95 µM; SI = 179.9. Compound 9d (optimal derivative): COX-2 IC50 = 0.063 µM; COX-1 IC50 = 34.5 µM; SI = 547.6. Full series range: COX-2 IC50 = 0.063–0.090 µM; SI = 179.9–547.6. |
| Comparator Or Baseline | Celecoxib (reference drug): COX-2 IC50 = 0.060 µM; COX-1 IC50 = 24.3 µM; SI = 405. 4-Carboxyl quinoline derivatives: higher COX-2 potency but lower selectivity than 4-imidazolylmethyl analogs (quantitative values not reported in the same study; class-level directionality established). |
| Quantified Difference | 9d vs. celecoxib: COX-2 IC50 difference = +0.003 µM (equipotent); SI difference = +142.6 (35% more selective). 9e vs. celecoxib: SI difference = -225.1 (less selective than celecoxib, but the scaffold enables tuning to surpass celecoxib via C-7/C-8 substitution). |
| Conditions | In vitro ovine COX-1/COX-2 isozyme inhibition assay kit; values are means of two determinations with deviation <10% of the mean. Ghodsi et al., Iran J Pharm Res, 2016 [1]. |
Why This Matters
The 4-imidazolylmethyl quinoline scaffold offers tunable COX-2 selectivity (SI range: 179.9–547.6) through C-7/C-8 substitution, enabling procurement decisions for programs requiring selectivity superior to celecoxib (SI = 405) without compromising potency.
- [1] Ghodsi R, Azizi E, Zarghi A. Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Iran J Pharm Res. 2016 Winter;15(1):169-177. Table 1: COX-1/COX-2 IC50 and Selectivity Index data. PMID: 27610157. View Source
